3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane
Overview
Description
3-(Phenylsulfonyl)-1,3,5-triazabicyclo[321]octane is a bicyclic compound that features a triazabicyclo[321]octane core with a phenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Triazabicyclo[3.2.1]octane Core: This can be achieved through an intramolecular Diels-Alder reaction involving a 5-vinyl-1,3-cyclohexadiene and subsequent regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the triazabicyclo[3.2.1]octane core.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylsulfonyl group.
Reduction: Reduced forms of the triazabicyclo[3.2.1]octane core or desulfonylated products.
Substitution: Substituted derivatives with various functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The triazabicyclo[3.2.1]octane core provides structural stability and facilitates binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, displaying a wide array of biological activities.
Uniqueness
3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar bicyclic compounds that may lack this functional group.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c15-17(16,11-4-2-1-3-5-11)14-9-12-6-7-13(8-12)10-14/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZQLZXMGRHNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN1CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315926 | |
Record name | F1415-0142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58789-68-7 | |
Record name | NSC298245 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F1415-0142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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